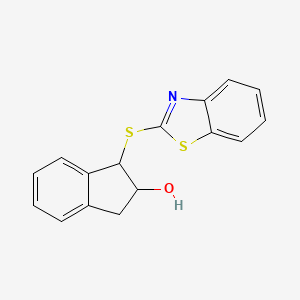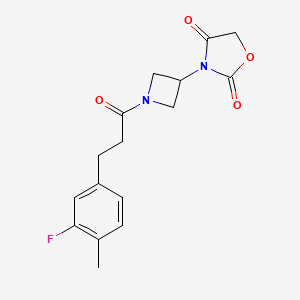![molecular formula C18H22N2O4 B2678989 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775382-25-6](/img/structure/B2678989.png)
1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The isopentyl group is introduced via alkylation reactions.
- Conditions: Alkyl halides and strong bases (e.g., sodium hydride) are commonly used.
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is typically introduced through electrophilic aromatic substitution.
- Conditions: Methoxybenzene derivatives and Lewis acids (e.g., aluminum chloride) are used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: with continuous flow chemistry to enhance efficiency.
Purification techniques: such as recrystallization and chromatography to achieve the desired purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the isopentyl group.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction can occur at the furo[3,4-d]pyrimidine core.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution:
- The methoxyphenyl group can participate in nucleophilic aromatic substitution.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation typically yields carboxylic acids or ketones.
- Reduction products include alcohols or amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Possible applications in drug discovery due to its unique structural features.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic synthesis. A common synthetic route includes the following steps:
-
Formation of the Furo[3,4-d]pyrimidine Core:
- Starting from a suitable pyrimidine derivative, the furo[3,4-d] ring is constructed through cyclization reactions.
- Conditions: Cyclization often requires acidic or basic catalysts and elevated temperatures.
Wirkmechanismus
The mechanism by which 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects is largely dependent on its interaction with biological targets. The compound may:
Bind to specific enzymes or receptors: , altering their activity.
Interact with nucleic acids: , potentially affecting gene expression.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Receptors in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Furo[3,4-d]pyrimidine derivatives: with different substituents.
Methoxyphenyl-substituted heterocycles: .
Uniqueness:
- The combination of the isopentyl and methoxyphenyl groups in the furo[3,4-d]pyrimidine core is unique, potentially offering distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11(2)8-9-20-13-10-24-17(21)15(13)16(19-18(20)22)12-6-4-5-7-14(12)23-3/h4-7,11,16H,8-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMSTARUQBIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2678910.png)
![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)
![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)
![2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2678916.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)
![6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)
![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)
![6-(4-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2678928.png)

